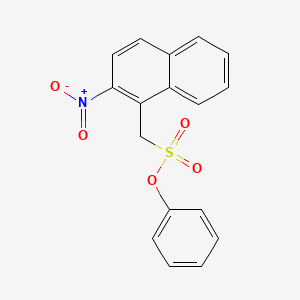
Phenyl (2-nitronaphthalen-1-yl)methanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenyl (2-nitronaphthalen-1-yl)methanesulfonate is a chemical compound that belongs to the class of aromatic sulfonates It is characterized by the presence of a phenyl group, a nitronaphthalene moiety, and a methanesulfonate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl (2-nitronaphthalen-1-yl)methanesulfonate typically involves the reaction of 2-nitronaphthalene with phenyl methanesulfonate under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. Common solvents used in this synthesis include dichloromethane and chloroform, while catalysts such as sulfuric acid or Lewis acids may be employed to enhance the reaction rate.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced techniques such as microwave-assisted synthesis or flow chemistry can further optimize the production process, reducing reaction times and improving efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Phenyl (2-nitronaphthalen-1-yl)methanesulfonate can undergo various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amine or hydroxylamine under suitable conditions.
Substitution: The sulfonate group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Products may include nitroso derivatives or other oxidized forms.
Reduction: Products typically include amines or hydroxylamines.
Substitution: Products depend on the nucleophile used, resulting in various substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
Phenyl (2-nitronaphthalen-1-yl)methanesulfonate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex aromatic compounds.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe for studying biological pathways.
Industry: It can be used in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism by which Phenyl (2-nitronaphthalen-1-yl)methanesulfonate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the sulfonate group can enhance solubility and facilitate interactions with biological molecules. The compound’s aromatic structure allows it to engage in π-π interactions, further influencing its activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Phenyl-2-nitropropene: Similar in having a nitro group and aromatic structure, but differs in the presence of a propene moiety instead of a sulfonate group.
Phenylacetone: Shares the phenyl group but has a different functional group (acetone) and lacks the nitro and sulfonate groups.
1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone: Similar in having a naphthalene moiety but differs in the presence of a methoxy group and a propenone linkage.
Uniqueness
Phenyl (2-nitronaphthalen-1-yl)methanesulfonate is unique due to the combination of its nitro, naphthalene, and sulfonate groups, which confer distinct chemical properties and reactivity. This combination is not commonly found in other compounds, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
89841-16-7 |
|---|---|
Molekularformel |
C17H13NO5S |
Molekulargewicht |
343.4 g/mol |
IUPAC-Name |
phenyl (2-nitronaphthalen-1-yl)methanesulfonate |
InChI |
InChI=1S/C17H13NO5S/c19-18(20)17-11-10-13-6-4-5-9-15(13)16(17)12-24(21,22)23-14-7-2-1-3-8-14/h1-11H,12H2 |
InChI-Schlüssel |
DLEULUSWSVOCBY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)OS(=O)(=O)CC2=C(C=CC3=CC=CC=C32)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Methylbenzo[a]acridine](/img/structure/B14383357.png)
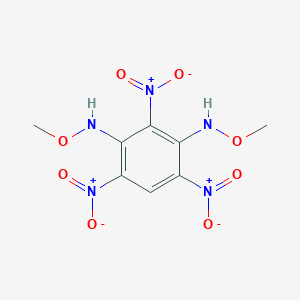
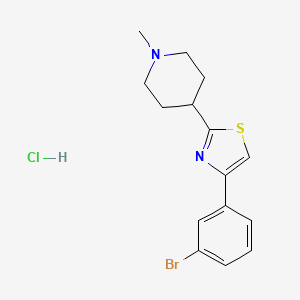
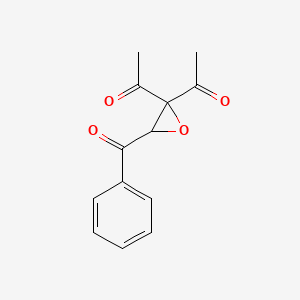
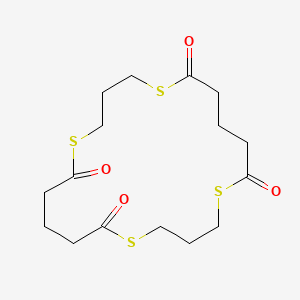

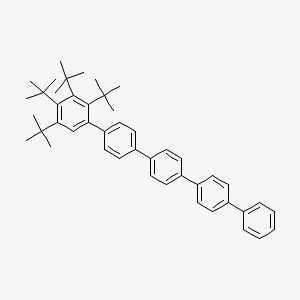
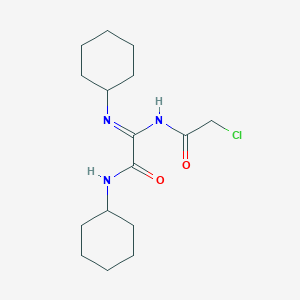
![8-Methoxy-3-phenyl-1H-naphtho[2,1-b]pyran-1-one](/img/structure/B14383410.png)

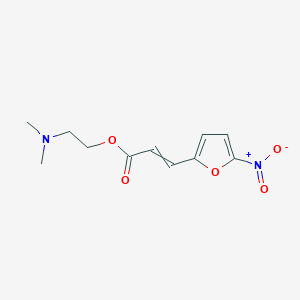

![3-{[2-(2-Methylpropoxy)ethyl]sulfanyl}prop-1-ene](/img/structure/B14383426.png)
![5-Ethyl-6-[4-(1H-imidazol-1-yl)phenyl]-4,5-dihydropyridazin-3(2H)-one](/img/structure/B14383435.png)
